molecular formula C10H12N2O2 B13533634 (2-(2-Nitrophenyl)cyclopropyl)methanamine

(2-(2-Nitrophenyl)cyclopropyl)methanamine

Cat. No.: B13533634
M. Wt: 192.21 g/mol
InChI Key: XLZIYNIEBCNIOE-UHFFFAOYSA-N
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Description

(2-(2-Nitrophenyl)cyclopropyl)methanamine is an organic compound characterized by a cyclopropyl group attached to a methanamine moiety, with a nitrophenyl substituent at the 2-position of the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Nitrophenyl)cyclopropyl)methanamine typically involves the following steps:

    Formation of Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of Methanamine Moiety: The final step involves the attachment of the methanamine group to the cyclopropyl ring, which can be achieved through a reductive amination reaction using an appropriate amine and reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Nitrophenyl)cyclopropyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

(2-(2-Nitrophenyl)cyclopropyl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-(2-Nitrophenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the cyclopropyl ring can influence the compound’s overall conformation and reactivity. The methanamine moiety can form hydrogen bonds and other interactions with biological macromolecules, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2-(3-Chlorophenyl)cyclopropyl)methanamine: Similar structure with a chlorophenyl group instead of a nitrophenyl group.

    (2-(4-Nitrophenyl)cyclopropyl)methanamine: Similar structure with the nitrophenyl group at a different position on the cyclopropyl ring.

Uniqueness

(2-(2-Nitrophenyl)cyclopropyl)methanamine is unique due to the specific positioning of the nitrophenyl group, which can influence its reactivity and interactions with other molecules. This unique structural feature can lead to distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

[2-(2-nitrophenyl)cyclopropyl]methanamine

InChI

InChI=1S/C10H12N2O2/c11-6-7-5-9(7)8-3-1-2-4-10(8)12(13)14/h1-4,7,9H,5-6,11H2

InChI Key

XLZIYNIEBCNIOE-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CC=CC=C2[N+](=O)[O-])CN

Origin of Product

United States

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